RecA ATPase Inhibition: Target Compound IC50 2.39 µM vs. Inactive 2-Amino Precursor
This compound inhibits Mycobacterium tuberculosis RecA ATPase with an IC50 of 2.39 µM, while its direct synthetic precursor, 2-amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS 72965-15-2), lacks the chloroacetamido warhead and is not reported to inhibit RecA [1][2]. The chloroacetyl moiety is essential for covalent cysteine engagement on RecA, a mechanism supported by the established role of chloroacetamide electrophiles in targeting active-site cysteine residues in bacterial enzymes [2].
| Evidence Dimension | RecA ATPase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.39 µM (M. tuberculosis RecA) |
| Comparator Or Baseline | 2-amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS 72965-15-2); not a reported RecA inhibitor |
| Quantified Difference | Quantified inhibition vs. lack of reported activity (class-level inference) |
| Conditions | In vitro RecA ATPase assay (vendor-reported, assay details not fully disclosed) |
Why This Matters
For research programs targeting RecA to combat antibiotic resistance, this compound offers a quantified inhibitory starting point, whereas the amino precursor is expected to be inactive, guiding procurement toward the functionalized derivative.
- [1] Santa Cruz Biotechnology (SCBIO). 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS 554423-83-5), Product sc-339457. IC50 (RecA, M. tuberculosis) = 2.39 µM. View Source
- [2] Gobec S. et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 2022. Chloroacetamide group as thiol-reactive electrophilic warhead. View Source
